molecular formula C8H8INO4S B13516178 Methyl 2-iodo-5-sulfamoylbenzoate

Methyl 2-iodo-5-sulfamoylbenzoate

Cat. No.: B13516178
M. Wt: 341.13 g/mol
InChI Key: IZIWIDXQEKGSTM-UHFFFAOYSA-N
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Description

Methyl 2-iodo-5-sulfamoylbenzoate is a substituted benzoate ester featuring an iodine atom at the 2-position and a sulfamoyl group (-SO₂NH₂) at the 5-position of the benzene ring. Based on analogs like Methyl 2-chloro-5-sulfamoylbenzoate (CAS 61508-36-9) and other sulfonylurea herbicides , this compound likely serves as an intermediate or active ingredient in agrochemicals, leveraging the sulfamoyl group’s bioactivity and the iodine substituent’s electronic effects.

Key Properties (Inferred):

  • Molecular Formula: C₈H₈INO₄S (estimated).
  • Molecular Weight: ~341.12 g/mol (calculated from analogs).
  • Functional Groups: Iodo (electron-withdrawing), sulfamoyl (polar, hydrogen-bonding).

Properties

Molecular Formula

C8H8INO4S

Molecular Weight

341.13 g/mol

IUPAC Name

methyl 2-iodo-5-sulfamoylbenzoate

InChI

InChI=1S/C8H8INO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3,(H2,10,12,13)

InChI Key

IZIWIDXQEKGSTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-iodo-5-sulfamoylbenzoate typically involves the iodination of a benzoic acid derivative followed by the introduction of a sulfamoyl group. One common method involves the reaction of 2-iodo-5-methylbenzoic acid with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For large-scale industrial production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The process may also include steps for purification and isolation of the final product to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-5-sulfamoylbenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonic acids or sulfonamides.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation Reactions: Products include sulfonic acids or sulfonamides.

    Reduction Reactions: Products include amines or alcohols.

Scientific Research Applications

Methyl 2-iodo-5-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its sulfamoyl group can mimic the structure of certain biological molecules, making it useful in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of methyl 2-iodo-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Methyl 2-chloro-5-sulfamoylbenzoate (CAS 61508-36-9)
  • Substituents : Chlorine (2-position), sulfamoyl (5-position).
  • Molecular Weight : 249.68 g/mol.
  • Chlorine’s poorer leaving-group ability may confer greater hydrolytic stability than the iodo analog.
Methyl 2-([(4-bromophenyl)sulfonyl]oxy)-5-iodobenzoate (CAS 297150-09-5)
  • Substituents : Bromophenylsulfonyloxy (2-position), iodine (5-position).
  • Molecular Weight : 497.1 g/mol.
  • Key Differences :
    • The bulky bromophenylsulfonyloxy group introduces steric hindrance, likely reducing reactivity toward nucleophilic substitution compared to the sulfamoyl group.
    • The iodine substituent at position 5 (vs. sulfamoyl in the target compound) may alter electronic distribution and biological target specificity.

Data Table: Comparative Overview

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
Methyl 2-iodo-5-sulfamoylbenzoate I (2), -SO₂NH₂ (5) C₈H₈INO₄S ~341.12 Agrochemical intermediates
Methyl 2-chloro-5-sulfamoylbenzoate Cl (2), -SO₂NH₂ (5) C₈H₈ClNO₄S 249.68 Herbicidal precursors
Methyl 2-([(4-bromophenyl)sulfonyl]oxy)-5-iodobenzoate BrPh-SO₂-O (2), I (5) C₁₄H₁₀BrIO₅S 497.1 Not specified (specialized synthesis)

Research Findings and Implications

  • However, its lower solubility compared to chlorine may limit bioavailability .
  • Stability : Iodo compounds are generally less stable than chloro analogs under thermal or photolytic conditions, necessitating stabilized formulations for agricultural use.
  • Biological Activity : The sulfamoyl group’s hydrogen-bonding capability is critical for ALS inhibition, while iodine’s hydrophobicity might improve soil persistence .

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